Cas no 961-07-9 (2'-Deoxyguanosine)

2'-Deoxyguanosine is an essential nucleoside precursor used in various biochemical applications. Its advantages include high purity, excellent solubility in aqueous solutions, and stability under mild conditions. These characteristics make it suitable for a wide range of research purposes, including molecular biology studies and nucleic acid synthesis.
2'-Deoxyguanosine structure
2'-Deoxyguanosine structure
Product name:2'-Deoxyguanosine
CAS No:961-07-9
MF:C10H13N5O4
MW:267.241321325302
MDL:MFCD00080300
CID:40416
PubChem ID:135398592

2'-Deoxyguanosine Chemical and Physical Properties

Names and Identifiers

    • 2'-Deoxyguanosine
    • 2'-DEOXY-D-GUANOSINE
    • 9-(2'-DEOXY-BETA-D-RIBOFURANOSYL)GUANINE
    • A-2'-DEOXYGUANOSINE
    • DEOXYGUANOSINE-2'
    • GUANINE DESOXYRIBOSIDE
    • 2’-deoxy-guanosin
    • 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-beta-D-ribofuranosyl)-deoxyephedrinearenol2’-deoxyguanosine
    • deoxyguanosine
    • Desoxyguanosine
    • Guanine deoxy nucleoside
    • Guanine deoxyriboside
    • Guanine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-guaninedeoxyriboside
    • Guanosine, 2'-deoxy-NSC 22837
    • 9-(2-Deoxy-β-D-ribofuranosyl)guanine
    • Guanine-2'-deoxyriboside
    • 2`-Deoxyguanosine
    • 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one hydrate
    • 2'-Deoxyguanosine hydrate
    • 2'-Deoxyguanosine Monohydrate
    • 2-Deoxyguanosine Hydrate
    • AMMoniuM nitrate -15N2
    • 9-(2-Deoxy-beta-D-ribofuranosyl)guanine hydrate
    • Guanine-2'-deoxyriboside monohydrate
    • 9-(2-Deoxy-beta-D-ribofuranosyl)guanine
    • 2-dG
    • Guanosine, 2'-deoxy-
    • 2'-DEOXY-GUANOSINE
    • 2;-Deoxyguanosine
    • 2-Amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
    • Guanine, 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-
    • 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-beta-D-ribofuranosyl)-
    • G9481N71RO
    • C00330
    • 9-(2-Deoxy-b-D-erythro-pentofuranosyl)guanine
    • 2'-Deoxyguanosine hyd
    • 2′-Deoxyguanosine hydrate
    • 2′-Deoxyguanosine (ACI)
    • 11: PN: EP4155418 SEQID: 65 claimed sequence
    • 13: PN: CN104513856 PAGE: 2 claimed sequence
    • 212: PN: WO2012148497 TABLE: 6 claimed sequence
    • 2′-Deoxyguanine
    • 4: PN: WO2022090733 SEQID: 576 claimed sequence
    • 59: PN: WO2022263569 PAGE: 208 claimed sequence
    • 6: PN: US20230098408 SEQID: 65 claimed sequence
    • 9-(2-Deoxy-β-D-erythro-pentofuranosyl)guanine
    • D
    • Guanine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
    • MeSH ID: D003849
    • NSC 22837
    • AB00682067-01
    • YKBGVTZYEHREMT-UHFFFAOYSA-N
    • SY019850
    • Guanine, 9-(2-deoxy-.beta.-D-erythro-pentofuranosyl)-
    • 9H-Purin-6-ol, 2-amino-9-(2-deoxy-9-.beta.-D-ribofuranosyl)-
    • Oprea1_013861
    • YKBGVTZYEHREMT-UHFFFAOYSA-
    • NCGC00096112-01
    • DTXSID00862488
    • 2-amino-9-[4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1,9-dihydro-6H-purin-6-one
    • MFCD00080300
    • 686353-29-7
    • AKOS016368229
    • Oprea1_263480
    • NSC-22837
    • InChI=1/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)
    • Oprea1_301732
    • SCHEMBL10068103
    • 2-amino-9-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-tetrahydrofuran-2-yl)-1H-purin-6(9H)-one
    • 2-Amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
    • AKOS015997869
    • 2 inverted exclamation mark -Deoxyguanosine(contains <7%H2O)
    • 2'-Deoxyguanosine-15N5
    • 2-Amino-9-(2-deoxypentofuranosyl)-9H-purin-6-ol
    • NSC22837
    • NS00008000
    • HMS3369B16
    • MDL: MFCD00080300
    • Inchi: 1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5+,6+/m0/s1
    • InChI Key: YKBGVTZYEHREMT-KVQBGUIXSA-N
    • SMILES: O=C1N=C(N)NC2N([C@H]3C[C@H](O)[C@@H](CO)O3)C=NC1=2
    • BRN: 39814

Computed Properties

  • Exact Mass: 285.10700
  • Monoisotopic Mass: 267.097
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 417
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: -0.9
  • Tautomer Count: 6
  • Topological Polar Surface Area: 135
  • Molecular Weight: 267.24

Experimental Properties

  • Color/Form: 300°C
  • Density: 1.3382 (rough estimate)
  • Melting Point: 300 ºC
  • Boiling Point: 725.5°C at 760 mmHg
  • Flash Point: 725.5°Cat760mmHg
  • Refractive Index: -42 ° (C=0.2, 1mol/L NaOH)
  • Solubility: NH4OH 1 M: 50 mg/mL, clear to very faintly turbid, yellow to brown
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 148.51000
  • LogP: -1.14060
  • Solubility: Soluble in water. It is easily hydrolyzed by dilute inorganic acids.

2'-Deoxyguanosine Security Information

2'-Deoxyguanosine Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2'-Deoxyguanosine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1047397-5g
2'-Deoxyguanosine
961-07-9 98%
5g
¥153 2023-04-12
eNovation Chemicals LLC
D397707-5g
2-Deoxyguanosine hydrate
961-07-9 97%
5g
$200 2024-05-24
Enamine
EN300-109506-0.1g
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
961-07-9 95%
0.1g
$19.0 2023-10-27
Key Organics Ltd
AS-56838-1MG
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-3H-purin-6-one
961-07-9 >97%
1mg
£36.00 2025-02-09
Enamine
EN300-109506-0.5g
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
961-07-9 95%
0.5g
$19.0 2023-10-27
Key Organics Ltd
AS-56838-10MG
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6,9-dihydro-3H-purin-6-one
961-07-9 >97%
10mg
£51.00 2025-02-09
eNovation Chemicals LLC
D397707-1g
2-Deoxyguanosine hydrate
961-07-9 97%
1g
$165 2024-05-24
eNovation Chemicals LLC
D660649-100g
2'-Deoxyguanosine monohydrate
961-07-9 97%
100g
$650 2024-06-05
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BD6021-5g
2'-Deoxyguanosine
961-07-9 ≥98%
5g
¥620元 2023-09-15
abcr
AB348060-100 g
2'-Deoxyguanosine, 95%; .
961-07-9 95%
100g
€508.00 2022-03-25

2'-Deoxyguanosine Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Adenosine deaminase
Reference
Nucleic acid related compounds. 96. Synthesis of sugar-modified 2,6-diaminopurine and guanine nucleosides from guanosine via transformations of 2-aminoadenosine and enzymic deamination with adenosine deaminase
Robins, Morris J.; Zou, Ruiming; Hansske, Fritz; Wnuk, Stanislaw F., Canadian Journal of Chemistry, 1997, 75(6), 762-767

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Catalysts: Nucleoside deoxyribosyltransferase Solvents: Water ;  16 h, pH 6 - 6.3, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Sodium hydroxide ,  Hydrochloric acid Catalysts: Adenosine deaminase Solvents: Water ;  13 h, 7.8 atm, 40 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ;  2 min, reflux
Reference
Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II
Okuyama, Kiyoshi; Shibuya, Susumu; Hamamoto, Tomoki; Noguchi, Toshitada, Bioscience, 2003, 67(5), 989-995

Synthetic Circuit 3

Reaction Conditions
1.1 3.5 h
Reference
Synthesis of 9-β-D-arabinofuranosylguanine by combined use of two whole cell biocatalysts
Medici, Rosario; Iribarren, Adolfo M.; Lewkowicz, Elizabeth S., Bioorganic & Medicinal Chemistry Letters, 2009, 19(15), 4210-4212

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Purine nucleoside phosphorylase Solvents: Water
Reference
Process for producing nucleoside compound
, World Intellectual Property Organization, , ,

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Adenosine deaminase Solvents: Dimethyl sulfoxide ,  Water ;  24 h, pH 7.4, rt
Reference
Synthesis of 2'-deoxyguanosine from 2'-deoxyadenosine via C2 nitration
Xia, Ran; Chen, Lei-Shan; Xu, Shao-Hong; Xia, Chao; Sun, Li-Ping, Nucleosides, 2022, 41(7), 593-604

Synthetic Circuit 6

Reaction Conditions
1.1 Catalysts: Purine nucleoside phosphorylase ,  Calcium chloride Solvents: Water
Reference
Process for selectively producing 1-phosphorylated sugar derivative anomer and process for producing nucleoside
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Monopotassium phosphate Solvents: Water ;  pH 10, 45 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, 45 °C
1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) ,  Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ;  45 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  24 h, pH 10, 45 °C
1.5 Reagents: Potassium carbonate Solvents: Water ;  pH 10, rt → 4 °C
1.6 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of 2'-deoxynucleosides by transglycosylation with new immobilized and stabilized uridine phosphorylase and purine nucleoside phosphorylase
Ubiali, Daniela; Rocchietti, Silvia; Scaramozzino, Francesca; Terreni, Marco; Albertini, Alessandra M.; et al, Advanced Synthesis & Catalysis, 2004, 346(11), 1361-1366

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Monopotassium phosphate Solvents: Water ;  1 d, pH 7.1, 60 °C
Reference
Production of nucleosides by immobilized Escherichia coli cells expressing uridine phosphorylase and purine nucleoside phosphorylase
, European Patent Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: tert-Butanol ,  Nitrous oxide Solvents: Water ;  pH 7
Reference
Radical-based alkylation of guanine derivatives in aqueous medium
Chatgilialoglu, Chryssostomos; Caminal, Clara; Mulazzani, Quinto G., Organic & Biomolecular Chemistry, 2011, 9(9), 3494-3498

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water
Reference
Enzymic manufacture of glyoxal-guanosines and preparation of guanosines from them
, Japan, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Catalysts: Nucleoside deoxyribosyltransferase Solvents: Diethylene glycol ,  Water ;  4 h, pH 6.5, 40 °C
Reference
One-step enzymatic synthesis of nucleosides from low water-soluble purine bases in non-conventional media
Fernandez-Lucas, Jesus; Fresco-Taboada, Alba; de la Mata, Isabel; Arroyo, Miguel, Bioresource Technology, 2012, 115, 63-69

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Purine nucleoside phosphorylase (immobilized) Solvents: Water ;  8 h, pH 10, 45 °C
Reference
Immobilization and Stabilization of Recombinant Multimeric Uridine and Purine Nucleoside Phosphorylases from Bacillus subtilis
Rocchietti, Silvia; Ubiali, Daniela; Terreni, Marco; Albertini, Alessandra M.; Fernandez-Lafuente, Roberto; et al, Biomacromolecules, 2004, 5(6), 2195-2200

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Methylamine Solvents: Water
Reference
The thermal N9/N7 isomerization of N2-acylated 2'-deoxyguanosine derivatives in the melt and in solution
Golankiewicz, Bozenna; Ostrowski, Tomasz; Leonard, Peter; Seela, Frank, Helvetica Chimica Acta, 2002, 85(1), 388-398

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Azobisisobutyronitrile ,  Tributylstannane Solvents: Toluene
1.2 Solvents: Dichloromethane ,  Water
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Tetrahydrofuran
Reference
Preparation of deoxynucleosides via homolytic deoxygenation reactions
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Modification of guanine bases: reaction of guanine nucleosides with aryl and chlorosulfonyl isocyanates
Camus, Philippe; Lhomme, M. France; Lhomme, Jean, Tetrahedron Letters, 1989, 30(4), 467-70

2'-Deoxyguanosine Raw materials

2'-Deoxyguanosine Preparation Products

2'-Deoxyguanosine Suppliers

Amadis Chemical Company Limited
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(CAS:961-07-9)2'-Deoxyguanosine
Order Number:A845546
Stock Status:in Stock/in Stock/in Stock
Quantity:25g/100g/500g
Purity:99%/99%/99%
Pricing Information Last Updated:Friday, 30 August 2024 07:06
Price ($):468.0/778.0/952.0

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